Differential NK1 Receptor Antagonist Sensitivity Between SP(8-11) and SP(1-4) in Striatal Dopamine Outflow
In rat striatal slice preparations, both substance P fragment (8-11) (FGLM-amide) and fragment (1-4) at 1 nM significantly increased endogenous dopamine outflow. However, the effect of SP(8-11) was fully reversed by the NK1 receptor antagonist WIN 51,708 (2.5 nM), whereas the effect of SP(1-4) was not significantly reversed by the same antagonist [1]. This indicates that the C-terminal tetrapeptide signals through NK1 receptors, while the N-terminal fragment operates via a distinct mechanism.
| Evidence Dimension | Dopamine outflow modulation and antagonist reversibility |
|---|---|
| Target Compound Data | 1 nM SP(8-11) increased dopamine outflow; effect fully reversed by WIN 51,708 (2.5 nM) |
| Comparator Or Baseline | 1 nM SP(1-4) increased dopamine outflow; effect not significantly reversed by WIN 51,708 (2.5 nM) |
| Quantified Difference | Full reversal vs. no significant reversal |
| Conditions | Rat striatal slices, endogenous dopamine outflow measured by HPLC |
Why This Matters
This establishes that FGLM-amide selectively activates NK1 receptor signaling, enabling precise pharmacological dissection of neurokinin pathways in neuroscience research.
- [1] Khan S, et al. Evidence for modulatory effects of substance P fragments (1-4) and (8-11) on endogenous dopamine outflow in rat striatal slices. Neurosci Lett. 1996 Feb 16;205(1):33-6. doi: 10.1016/0304-3940(96)12363-6. PMID: 8867014. View Source
